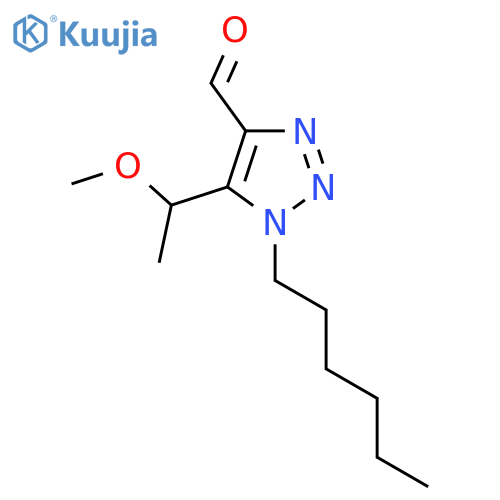

Cas no 2172592-15-1 (1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2172592-15-1

- 1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde

- EN300-1594978

-

- インチ: 1S/C12H21N3O2/c1-4-5-6-7-8-15-12(10(2)17-3)11(9-16)13-14-15/h9-10H,4-8H2,1-3H3

- InChIKey: ZSRWMWXCAZYTEV-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C)C1=C(C=O)N=NN1CCCCCC

計算された属性

- せいみつぶんしりょう: 239.16337692g/mol

- どういたいしつりょう: 239.16337692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 8

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 57Ų

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1594978-100mg |

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172592-15-1 | 100mg |

$1484.0 | 2023-09-23 | ||

| Enamine | EN300-1594978-10000mg |

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172592-15-1 | 10000mg |

$7250.0 | 2023-09-23 | ||

| Enamine | EN300-1594978-0.05g |

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172592-15-1 | 0.05g |

$1417.0 | 2023-07-10 | ||

| Enamine | EN300-1594978-50mg |

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172592-15-1 | 50mg |

$1417.0 | 2023-09-23 | ||

| Enamine | EN300-1594978-250mg |

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172592-15-1 | 250mg |

$1551.0 | 2023-09-23 | ||

| Enamine | EN300-1594978-5000mg |

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172592-15-1 | 5000mg |

$4890.0 | 2023-09-23 | ||

| Enamine | EN300-1594978-0.5g |

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172592-15-1 | 0.5g |

$1619.0 | 2023-07-10 | ||

| Enamine | EN300-1594978-10.0g |

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172592-15-1 | 10.0g |

$7250.0 | 2023-07-10 | ||

| Enamine | EN300-1594978-0.1g |

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172592-15-1 | 0.1g |

$1484.0 | 2023-07-10 | ||

| Enamine | EN300-1594978-5.0g |

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172592-15-1 | 5.0g |

$4890.0 | 2023-07-10 |

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報

Professional Introduction to Compound with CAS No. 2172592-15-1 and Product Name: 1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde

The compound with the CAS number 2172592-15-1 and the product name 1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the triazole class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a hexyl side chain and a 1-methoxyethyl substituent, contribute to its unique chemical properties and biological interactions.

Recent research in medicinal chemistry has highlighted the importance of triazole derivatives in the design of novel therapeutic agents. The 1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde molecule exhibits promising pharmacological properties that make it a valuable candidate for further investigation. The aldehyde functional group at the 4-position of the triazole ring provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives with enhanced biological activity.

In particular, studies have demonstrated that triazole-based compounds can interact with various biological targets, including enzymes and receptors, leading to therapeutic effects. The hexyl and 1-methoxyethyl substituents in this compound contribute to its lipophilicity and solubility, which are critical factors in drug bioavailability and efficacy. These structural elements also influence the compound's ability to cross biological membranes, making it potentially suitable for systemic administration.

One of the most intriguing aspects of this compound is its potential application in the treatment of inflammatory diseases. Emerging research suggests that triazole derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The aldehyde group in 1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde can participate in Schiff base formation with amino groups present in proteins and peptides, leading to the development of novel inhibitors with anti-inflammatory properties.

Furthermore, the compound's structural framework suggests potential applications in anticancer therapy. Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by interfering with DNA replication and cell cycle progression. The hexyl side chain may enhance the compound's ability to accumulate in tumor tissues due to its lipophilic nature, while the 1-methoxyethyl group could improve metabolic stability. These features make this compound a promising candidate for further exploration in oncology research.

Recent advances in computational chemistry have enabled more accurate predictions of the biological activity of small molecules like 1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde. Molecular docking studies have been conducted to evaluate its binding affinity to various protein targets, including those involved in infectious diseases and neurodegenerative disorders. These simulations have provided valuable insights into the compound's mechanism of action and have guided the design of more potent derivatives.

The synthesis of 1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the aldehyde group at the 4-position of the triazole ring is a critical step that determines the compound's reactivity and subsequent functionalization. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

In conclusion, 1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172592-15-1) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

2172592-15-1 (1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde) 関連製品

- 1426047-01-9(2-(2,4-Difluorophenyl)-5-fluoropyridine)

- 2138210-22-5(2-methyl-5-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole)

- 2185807-57-0(benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate)

- 1443351-00-5(Methyl 3-ethoxybenzoylformate)

- 2171439-45-3(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxan-3-yl}acetic acid)

- 1851135-84-6(2-(3-Hydroxyazetidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one)

- 1443310-32-4(1-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanol)

- 1030142-29-0(N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

- 866019-66-1(3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one)

- 2171160-24-8(2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid)